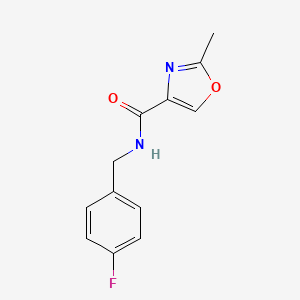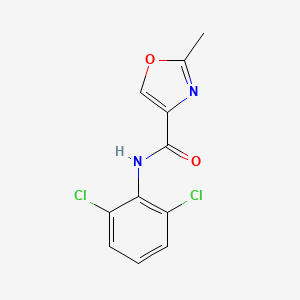![molecular formula C19H18N2O2 B4457981 2-(2-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole](/img/structure/B4457981.png)
2-(2-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole
Vue d'ensemble
Description
2-(2-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Orientations Futures
The future directions in the research of “2-(2-methoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” and similar compounds could involve the development of more efficient synthesis methods, the exploration of their biological activities, and the investigation of their potential applications in various fields .
Mécanisme D'action
Target of Action
Similar compounds such as benzimidazole derivatives have been evaluated as cyclooxygenase-1 (cox-1)/cyclooxygenase-2 (cox-2) inhibitors . These enzymes play a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins and leukotrienes .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets (like cox-1/cox-2) to inhibit their activity . This inhibition could lead to a decrease in the production of key pro-inflammatory mediators such as prostaglandins .
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound may affect the arachidonic acid pathway, leading to a reduction in the production of prostaglandins and leukotrienes . These substances are key mediators in the inflammatory process .
Pharmacokinetics
In silico prediction of physicochemical properties, adme, and drug-likeness profiles were studied for similar compounds . These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and the target site.
Result of Action
Based on the potential targets, it can be inferred that the compound may reduce inflammation by inhibiting the production of prostaglandins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrido Group: The pyrido group can be introduced through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.
Attachment of the Methoxybenzoyl Group: The final step involves the acylation of the indole-pyrido intermediate with 2-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the methoxy group.
Applications De Recherche Scientifique
2-(2-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-methoxybenzoyl)-1H-indole: Lacks the pyrido group, resulting in different chemical and biological properties.
2-(2-methoxybenzoyl)-1H-pyrido[3,4-b]indole: A regioisomer with a different arrangement of the pyrido and indole rings.
2-(2-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[3,4-b]indole: Another regioisomer with a different ring fusion pattern.
Uniqueness
2-(2-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole is unique due to its specific ring fusion pattern and the presence of the methoxybenzoyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
(2-methoxyphenyl)-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-23-18-9-5-3-7-14(18)19(22)21-11-10-17-15(12-21)13-6-2-4-8-16(13)20-17/h2-9,20H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNWNKPDPZHMEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC3=C(C2)C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-fluorophenyl)-N-[1-(4-morpholinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4457903.png)
![N-(6-ethyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)glycine](/img/structure/B4457919.png)
![4-{4-[(2,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-6-methyl-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B4457923.png)
![3-(4-morpholinylmethyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4457925.png)
![4-methoxy-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B4457933.png)


![N-(3-methoxyphenyl)-N-[1-methyl-2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4457953.png)
![N-{3-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-N-METHYLMETHANESULFONAMIDE](/img/structure/B4457954.png)
![N,N,2-trimethyl-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B4457956.png)
![N-[4-(dimethylamino)-3-fluorophenyl]-3-fluorobenzamide](/img/structure/B4457962.png)
![6-(3-methylbutyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B4457968.png)
![2-{[5-(2-furyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4457975.png)
![7-cyclopropyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4457978.png)
